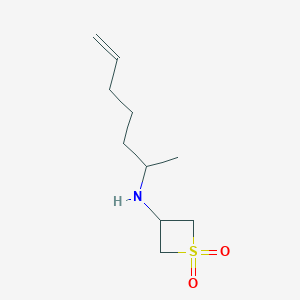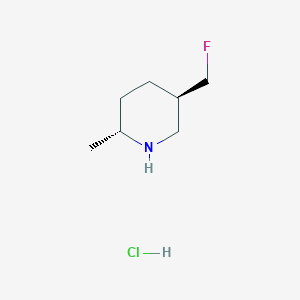
4,4-Difluorotetrahydrofuran-2-carboxylic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4,4-Difluorotetrahydrofuran-2-carboxylic acid is a fluorinated organic compound with the molecular formula C5H6F2O3. It is a derivative of tetrahydrofuran, a heterocyclic compound containing an oxygen atom in a five-membered ring. The presence of two fluorine atoms at the 4-position of the tetrahydrofuran ring imparts unique chemical properties to this compound, making it of interest in various scientific research fields.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4,4-Difluorotetrahydrofuran-2-carboxylic acid typically involves the fluorination of tetrahydrofuran derivatives. One common method is the reaction of tetrahydrofuran with a fluorinating agent such as diethylaminosulfur trifluoride (DAST) or Deoxo-Fluor. The reaction is usually carried out under controlled conditions to ensure selective fluorination at the desired position.
Industrial Production Methods
Industrial production of this compound may involve large-scale fluorination processes using specialized equipment to handle the reactive fluorinating agents. The process typically includes steps for purification and isolation of the final product to achieve the desired purity levels.
化学反应分析
Types of Reactions
4,4-Difluorotetrahydrofuran-2-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or other reduced forms.
Substitution: The fluorine atoms can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) or organolithium compounds.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield difluorinated carboxylic acids, while reduction can produce difluorinated alcohols.
科学研究应用
4,4-Difluorotetrahydrofuran-2-carboxylic acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex fluorinated compounds.
Biology: The compound’s unique properties make it useful in studying enzyme interactions and metabolic pathways.
Medicine: It is investigated for potential therapeutic applications due to its stability and reactivity.
Industry: The compound is used in the development of new materials and chemical processes.
作用机制
The mechanism by which 4,4-Difluorotetrahydrofuran-2-carboxylic acid exerts its effects involves interactions with molecular targets such as enzymes and receptors. The fluorine atoms can enhance the compound’s binding affinity and selectivity for specific targets, influencing various biochemical pathways.
相似化合物的比较
Similar Compounds
Tetrahydrofuran-2-carboxylic acid: Lacks the fluorine atoms, resulting in different chemical properties.
4-Fluorotetrahydrofuran-2-carboxylic acid: Contains only one fluorine atom, leading to intermediate properties between the non-fluorinated and difluorinated versions.
Uniqueness
4,4-Difluorotetrahydrofuran-2-carboxylic acid is unique due to the presence of two fluorine atoms, which significantly alter its chemical reactivity and stability compared to similar compounds. This makes it particularly valuable in applications requiring high selectivity and stability.
属性
IUPAC Name |
4,4-difluorooxolane-2-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6F2O3/c6-5(7)1-3(4(8)9)10-2-5/h3H,1-2H2,(H,8,9) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RKZXHJRHGLOJQR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(OCC1(F)F)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6F2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
152.10 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![tert-butyl N-{6-azaspiro[3.5]nonan-1-yl}carbamate](/img/structure/B8221923.png)






![6-Chlorothieno[2,3-b]pyridin-2-amine](/img/structure/B8221974.png)
![Tert-butyl 6-(hydroxymethyl)-2-azabicyclo[2.2.1]heptane-2-carboxylate](/img/structure/B8221977.png)
![[trans-3-Fluorocyclopentyl]methanol](/img/structure/B8221986.png)
![Bicyclo[2.2.1]heptane-1,4-diol](/img/structure/B8221993.png)
![2,7-Diazaspiro[3.5]nonane, 7-(methylsulfonyl)-](/img/structure/B8221997.png)
![2-{1-[(Tert-butoxy)carbonyl]-3-(dimethylamino)azetidin-3-yl}acetic acid](/img/structure/B8222010.png)

